methyl 5-hydroxy-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-Hydroxy-pyrazole-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-diketones, followed by cyclization. For instance, the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane under reflux conditions yields the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield methyl 5-oxo-1H-pyrazole-3-carboxylate, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
- 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester .
Uniqueness
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a carboxylate ester allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (MHP) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
MHP has the molecular formula . The compound features a five-membered pyrazole ring with a hydroxyl group at the 5-position and a carboxylate ester at the 3-position. This unique structure contributes to its reactivity and biological activity.
MHP exhibits its biological activity primarily through enzyme inhibition. One of its notable targets is dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum, which causes malaria. MHP and its derivatives have been shown to inhibit DHODH, thus potentially serving as antimalarial agents.
Interaction with Biological Targets
The mechanism of action involves forming hydrogen bonds with active site residues in enzymes, which is critical for its inhibitory activity. Computational studies have been employed alongside experimental assays to elucidate binding affinities and mechanisms of action.
Antimicrobial Activity
MHP has demonstrated antimicrobial properties against various pathogens. Studies indicate that derivatives of MHP exhibit significant inhibition against Plasmodium falciparum and other microorganisms, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has shown that MHP can exert anti-inflammatory effects. It has been evaluated for its ability to stabilize human red blood cell membranes, which is a common assay for anti-inflammatory activity. The compound's structural features allow it to interact with inflammatory pathways effectively.
Cytotoxicity Against Cancer Cells
MHP derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, some studies report promising results against breast cancer cell lines (MCF-7), suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have highlighted the biological activities of MHP:
-
Inhibition of Dihydroorotate Dehydrogenase :
- MHP derivatives showed varying degrees of inhibition against DHODH, with some compounds achieving up to 30% inhibition compared to known inhibitors.
- A specific derivative, 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate, was noted for its potency in inhibiting this enzyme.
- Cytotoxicity Evaluation :
- Anti-inflammatory Activity :
Comparative Analysis
To better understand the biological activity of MHP, a comparison with structurally similar compounds is useful:
Compound Name | Similarity Index | Notable Features |
---|---|---|
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.97 | Ethyl group may affect solubility and bioactivity |
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | 0.92 | Lacks ester functionality; may exhibit different properties |
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | 0.92 | Methoxy group influences electronic properties |
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | 0.87 | Potential differences in pharmacokinetics |
5-Hydroxy-1H-pyrazole-3-carboxylic acid | 0.82 | Carboxylic acid instead of ester; distinct reactivity |
Properties
IUPAC Name |
methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZOTYGFHOHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006954 | |
Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86625-25-4, 1018446-60-0 | |
Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of methyl 5-hydroxy-1H-pyrazole-3-carboxylate in the research presented?
A1: In the study published by [], this compound acts as a reactant in a three-component reaction. It combines with malononitrile and 1-alkylindoline-2,3-diones under ultrasonic irradiation. This reaction, catalyzed by a sulfonated poly-4-vinyl pyridinium ionic liquid, yields methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates. Essentially, this compound serves as a building block for constructing this complex spirocyclic compound.
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